methyl 2-(4-aminophenyl)-2-hydroxyacetate methyl 2-(4-aminophenyl)-2-hydroxyacetate
Brand Name: Vulcanchem
CAS No.: 182918-73-6
VCID: VC5689730
InChI: InChI=1S/C9H11NO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,10H2,1H3
SMILES: COC(=O)C(C1=CC=C(C=C1)N)O
Molecular Formula: C9H11NO3
Molecular Weight: 181.191

methyl 2-(4-aminophenyl)-2-hydroxyacetate

CAS No.: 182918-73-6

Cat. No.: VC5689730

Molecular Formula: C9H11NO3

Molecular Weight: 181.191

* For research use only. Not for human or veterinary use.

methyl 2-(4-aminophenyl)-2-hydroxyacetate - 182918-73-6

Specification

CAS No. 182918-73-6
Molecular Formula C9H11NO3
Molecular Weight 181.191
IUPAC Name methyl 2-(4-aminophenyl)-2-hydroxyacetate
Standard InChI InChI=1S/C9H11NO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,10H2,1H3
Standard InChI Key GAMGLCCWIJAQFS-UHFFFAOYSA-N
SMILES COC(=O)C(C1=CC=C(C=C1)N)O

Introduction

Structural Characteristics and Molecular Identity

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is methyl (2S)-2-(4-aminophenyl)-2-hydroxyacetate, reflecting its (S)-configured chiral center at the hydroxy-bearing carbon . The presence of both hydroxyl (−OH) and amino (−NH2_2) groups on the aromatic ring introduces hydrogen-bonding capabilities, influencing its solubility and reactivity.

Molecular Descriptors and Identifiers

Key identifiers include:

  • InChI: InChI=1S/C9H11NO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,10H2,1H3/t8-/m0/s1\text{InChI=1S/C}_9\text{H}_{11}\text{NO}_3/\text{c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,10H2,1H3/t8-/m0/s1}

  • InChIKey: GAMGLCCWIJAQFS-QMMMGPOBSA-N\text{GAMGLCCWIJAQFS-QMMMGPOBSA-N}

  • SMILES: COC(=O)[C@H](C1=CC=C(C=C1)N)O\text{COC(=O)[C@H](C1=CC=C(C=C1)N)O}

The stereospecific arrangement is critical for its interactions in chiral environments, such as enzyme-active sites or asymmetric catalysis.

Synthesis and Production Pathways

Laboratory-Scale Synthesis

The compound is synthesized via acid-catalyzed esterification of 2-(4-aminophenyl)-2-hydroxyacetic acid with methanol. Typical conditions involve refluxing the reactants with concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or hydrochloric acid (HCl\text{HCl}) as a catalyst . The reaction proceeds via nucleophilic acyl substitution, with the hydroxyl group of the carboxylic acid attacking the electrophilic carbonyl carbon of methanol.

Reaction Equation:

2-(4-Aminophenyl)-2-hydroxyacetic acid+CH3OHH+Methyl 2-(4-aminophenyl)-2-hydroxyacetate+H2O\text{2-(4-Aminophenyl)-2-hydroxyacetic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 2-(4-aminophenyl)-2-hydroxyacetate} + \text{H}_2\text{O}

Industrial Manufacturing Considerations

Industrial production may employ continuous-flow reactors to enhance yield and reduce side reactions. Optimized parameters include:

  • Temperature: 60–80°C

  • Catalyst Loading: 5–10% (w/w) H2SO4\text{H}_2\text{SO}_4

  • Reaction Time: 4–6 hours

Process intensification techniques, such as microwave-assisted synthesis, are under investigation to improve energy efficiency .

Reactivity and Functional Group Transformations

Oxidation Reactions

The secondary alcohol group (−CH(OH)−) undergoes oxidation to a ketone using agents like potassium permanganate (KMnO4\text{KMnO}_4) in acidic conditions:

Methyl 2-(4-aminophenyl)-2-hydroxyacetateKMnO4,H+Methyl 2-(4-aminophenyl)-2-oxoacetate+H2O\text{Methyl 2-(4-aminophenyl)-2-hydroxyacetate} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{Methyl 2-(4-aminophenyl)-2-oxoacetate} + \text{H}_2\text{O}

This reaction is pivotal for introducing carbonyl functionality, which is valuable in further derivatization .

Ester Reduction

The ester moiety can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH4\text{LiAlH}_4):

Methyl 2-(4-aminophenyl)-2-hydroxyacetateLiAlH42-(4-Aminophenyl)-2-hydroxyethanol+CH3OH\text{Methyl 2-(4-aminophenyl)-2-hydroxyacetate} \xrightarrow{\text{LiAlH}_4} \text{2-(4-Aminophenyl)-2-hydroxyethanol} + \text{CH}_3\text{OH}

This transformation is useful for generating polyol intermediates in polymer synthesis .

Amino Group Functionalization

The aromatic amine participates in electrophilic substitution (e.g., acetylation) and cross-coupling reactions (e.g., Suzuki–Miyaura). For example, treatment with acetic anhydride yields the acetylated derivative:

Methyl 2-(4-aminophenyl)-2-hydroxyacetate+(CH3CO)2OMethyl 2-(4-acetamidophenyl)-2-hydroxyacetate+CH3COOH\text{Methyl 2-(4-aminophenyl)-2-hydroxyacetate} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{Methyl 2-(4-acetamidophenyl)-2-hydroxyacetate} + \text{CH}_3\text{COOH}

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) due to hydrogen-bonding groups.

  • Stability: Susceptible to hydrolysis under alkaline conditions, necessitating storage in anhydrous environments.

Spectroscopic Characterization

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 7.45 (d, J=8.4J = 8.4 Hz, 2H, ArH), 6.60 (d, J=8.4J = 8.4 Hz, 2H, ArH), 5.20 (s, 1H, OH), 4.90 (s, 2H, NH2_2 ), 3.65 (s, 3H, OCH3_3 ), 3.10 (s, 1H, CH).

  • IR (KBr): νmax\nu_{\text{max}} 3350 cm1^{-1} (O−H), 1720 cm1^{-1} (C=O), 1620 cm1^{-1} (C=C aromatic) .

Applications and Research Directions

Pharmaceutical Intermediates

The compound’s chiral center and functional groups make it a candidate for asymmetric synthesis of β-amino alcohol derivatives, which are prevalent in antiviral and anticancer agents.

Polymer Chemistry

Incorporation into polyurethane foams and epoxy resins enhances mechanical properties due to hydrogen-bonding interactions between hydroxyl/amine groups and polymer backbones.

Catalysis

As a ligand in transition-metal catalysis, the hydroxyl and amine groups coordinate to metals like palladium, facilitating C−C bond-forming reactions in aqueous media .

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